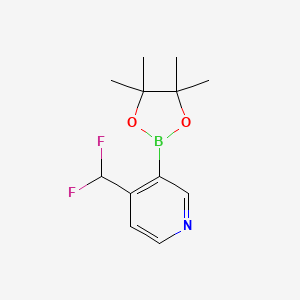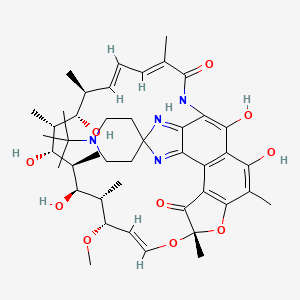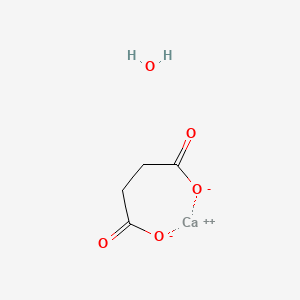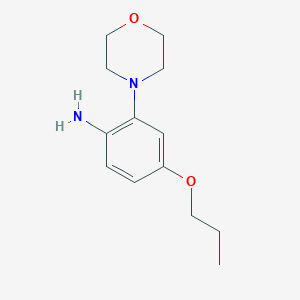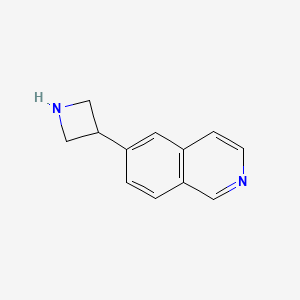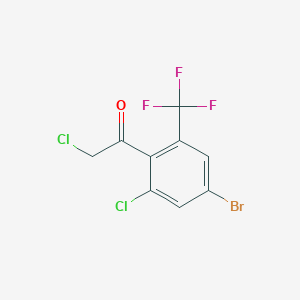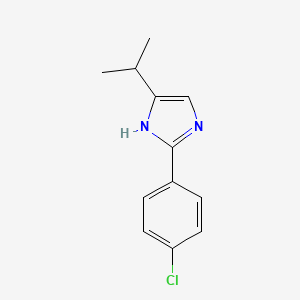
2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)-5-isopropyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(4-Chlorophenyl)-5-methyl-1H-imidazole: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic properties.
Uniqueness
2-(4-Chlorophenyl)-5-isopropyl-1H-imidazole is unique due to the presence of both the 4-chlorophenyl and isopropyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13ClN2 |
|---|---|
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C12H13ClN2/c1-8(2)11-7-14-12(15-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15) |
Clé InChI |
GAHKEZWZCUUPHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


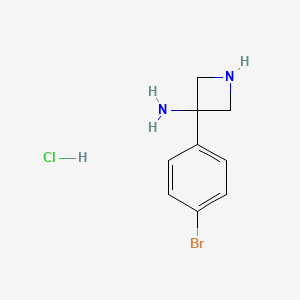
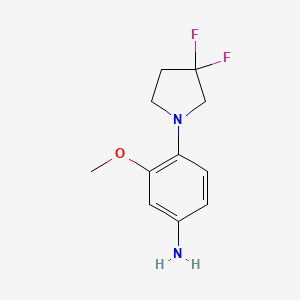
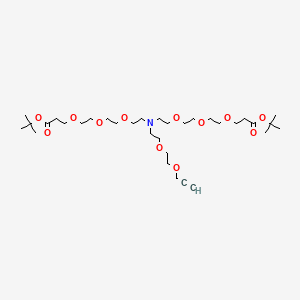
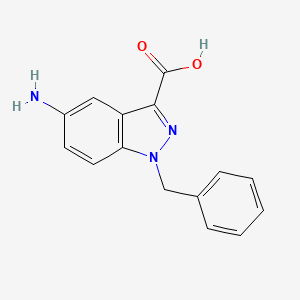


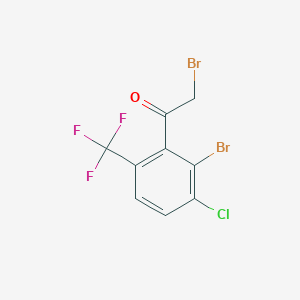
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
